Pedicin
CAS No.: 521-51-7
VCID: VC21335993
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pedicin, with the chemical formula C18H18O6, is a compound identified by the PubChem Compound ID 5901370. It is also known by several synonyms, including (E)-1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one and 2',5'-dihydroxy-3',4',6'-trimethoxychalcone . This compound belongs to the chalcone family, which is a group of naturally occurring compounds known for their potential biological activities. Molecular Formula and WeightSynonyms and Identifiers
Biological Activities and Research FindingsWhile specific biological activities of Pedicin are not extensively detailed in the available literature, compounds within the chalcone family are generally known for their antioxidant, anti-inflammatory, and antimicrobial properties. These properties make them candidates for further research in pharmaceutical and nutritional applications. Pediocin APediocin A, a distinct compound from Pedicin, is an oligopeptide produced by Pediococcus pentosaceus. It has a molecular weight of 1045.2 g/mol and is known for its bacteriocin activity, which is used to inhibit the growth of other bacteria . Unlike Pedicin, Pediocin A is not a chalcone but rather a peptide with specific antimicrobial functions. Research Challenges and Future DirectionsResearch on Pedicin and similar compounds faces challenges related to isolation, purification, and characterization due to their complex structures. Future studies should focus on elucidating the biological activities of Pedicin and exploring its potential applications in medicine and nutrition. Table: Comparison of Pedicin and Pediocin A
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 521-51-7 | ||||||||||||||||||
Product Name | Pedicin | ||||||||||||||||||
Molecular Formula | C18H18O6 | ||||||||||||||||||
Molecular Weight | 330.3 g/mol | ||||||||||||||||||
IUPAC Name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | ||||||||||||||||||
Standard InChI | InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3 | ||||||||||||||||||
Standard InChIKey | PPRMAMORBLMPSR-UHFFFAOYSA-N | ||||||||||||||||||
Isomeric SMILES | COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC)O | ||||||||||||||||||
Canonical SMILES | COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | ||||||||||||||||||
PubChem Compound | 318635 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume